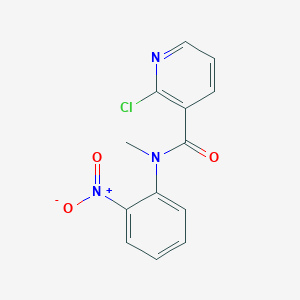![molecular formula C18H16O2 B14221387 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene CAS No. 500783-58-4](/img/structure/B14221387.png)
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photochemistry, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene typically involves the reaction of anthracene with prop-1-en-1-yl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy or alkoxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, hydroxyanthracene derivatives, and various substituted anthracene compounds.
Applications De Recherche Scientifique
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS) through its peroxy group, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells or inhibit the growth of microorganisms. The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methylanthracene: Similar in structure but lacks the peroxy group.
9-Anthracenemethanol: Contains a hydroxymethyl group instead of the peroxy group.
9,10-Diphenylanthracene: A derivative with phenyl groups at positions 9 and 10.
Uniqueness
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene is unique due to its peroxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other anthracene derivatives and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
500783-58-4 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
9-(prop-1-enylperoxymethyl)anthracene |
InChI |
InChI=1S/C18H16O2/c1-2-11-19-20-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-12H,13H2,1H3 |
Clé InChI |
VVVYNEMNEHMJQB-UHFFFAOYSA-N |
SMILES canonique |
CC=COOCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
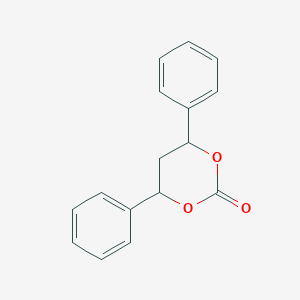
![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
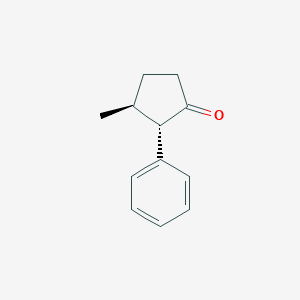
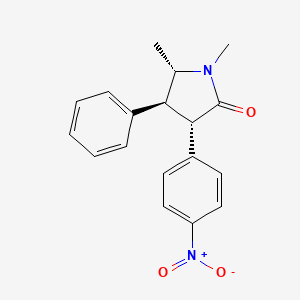
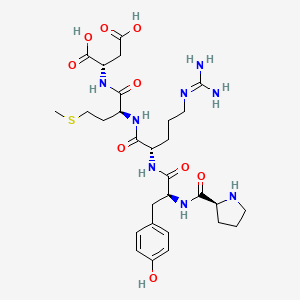
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)

